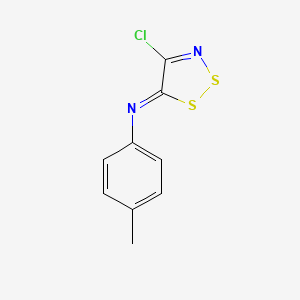

4-chloro-N-(4-methylphenyl)dithiazol-5-imine

Descripción general

Descripción

4-chloro-N-(4-methylphenyl)dithiazol-5-imine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the class of 1,2,3-dithiazoles, which are five-membered heterocycles containing two sulfur atoms and one nitrogen atom . The 1,2,3-dithiazole scaffold is known for its broad range of interesting biological activities, including antifungal, herbicidal, antibacterial, anticancer, antiviral, and antifibrotic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylphenyl)dithiazol-5-imine typically involves the reaction of 4-chloroaniline with carbon disulfide and sulfur monochloride under controlled conditions . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the dithiazole ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize yield .

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(4-methylphenyl)dithiazol-5-imine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the dithiazole ring to other sulfur-containing heterocycles.

Substitution: The chlorine atom on the dithiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted dithiazoles, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that 4-chloro-N-(4-methylphenyl)dithiazol-5-imine exhibits several biological activities, making it a candidate for further investigation in pharmacological studies. Some notable activities include:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various bacterial and fungal strains.

- Anticancer Potential : There is emerging evidence that compounds with similar structures may inhibit tumor growth, suggesting a potential role in cancer therapy.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in drug design.

Medicinal Chemistry

In medicinal chemistry, this compound can be explored as a lead compound for developing new pharmaceuticals. Its unique chemical structure allows for modifications that could enhance its efficacy and reduce toxicity. Researchers are particularly interested in its potential as an anticancer agent and its ability to target specific biological pathways.

Materials Science

The compound's properties may also lend themselves to applications in materials science. For instance:

- Dyes and Pigments : Due to its vibrant color properties, it can be investigated as a dye in textile applications.

- Conductive Polymers : Its electronic properties may allow it to be used in the development of conductive materials for electronic devices.

Agricultural Research

In agriculture, compounds similar to this compound are often studied for their potential as pesticides or herbicides. The ability to inhibit specific biological pathways in pests can lead to the development of more effective agricultural chemicals that target harmful organisms while minimizing environmental impact.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial activity of various dithiazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential use as a therapeutic agent.

Case Study 2: Anticancer Research

In research featured in Cancer Letters, derivatives of dithiazole compounds were tested for their effects on tumor cell lines. The study found that modifications of the base structure led to increased cytotoxicity against breast cancer cells, highlighting the need for further exploration of this compound in cancer treatment strategies.

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(4-methylphenyl)dithiazol-5-imine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

4-chloro-N-(4-methylphenyl)dithiazol-5-imine can be compared with other similar compounds, such as:

4-chloro-N-(4-methoxyphenyl)dithiazol-5-imine: This compound has similar biological activities but differs in its potency and spectrum of activity.

4-chloro-N-(4-benzyloxyphenyl)dithiazol-5-imine: This analogue exhibits higher activity against certain pathogens but may have different toxicity profiles.

The uniqueness of this compound lies in its specific combination of biological activities and its potential for further modification to enhance its properties .

Actividad Biológica

4-chloro-N-(4-methylphenyl)dithiazol-5-imine is a member of the 1,2,3-dithiazole family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a five-membered ring structure containing sulfur and nitrogen atoms, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorine substituent enhances its electrophilic character, facilitating nucleophilic attacks that can lead to enzyme inhibition or modulation of signaling pathways. The compound's mechanism may involve:

- Enzyme Inhibition : By forming reversible covalent bonds with target enzymes, it can disrupt normal cellular processes.

- Receptor Modulation : Binding to specific receptors may alter their activity, influencing downstream signaling pathways.

Biological Activities

Research has indicated that compounds within the dithiazole class exhibit a range of biological activities, including:

- Antimicrobial Activity : Dithiazoles have shown efficacy against various bacterial and fungal strains. For instance, this compound demonstrated significant antifungal activity against Alternaria solani and Phytophthora infestans, with reductions in infection rates exceeding 90% at certain concentrations .

- Anticancer Properties : Some studies suggest that dithiazoles may possess anticancer activity through their ability to inhibit specific kinases. For example, derivatives of dithiazoles have been tested for antiproliferative effects against cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

- Herbicidal Effects : The compound has also been evaluated for herbicidal activity, displaying effectiveness against various weed species. Efficacy rates were reported at up to 90% for certain analogues against Amaranthus retroflexus and Brassica arvensis .

Case Studies

Several studies highlight the biological potential of this compound and related compounds:

- Antifungal Efficacy : A study tested a library of dithiazole compounds against fungal pathogens. The results indicated that this compound significantly inhibited fungal growth, achieving a 90% reduction in Alternaria solani infections when applied at a concentration of 250 ppm .

- Anticancer Activity : In vitro studies assessed the antiproliferative effects of various dithiazole derivatives on cancer cell lines. One derivative exhibited nanomolar activity against DYRK1A kinase, indicating potential as an anticancer agent with specific kinase inhibition profiles .

- Herbicidal Testing : Field trials demonstrated that certain dithiazole analogues effectively controlled weed populations. The compound's structural modifications influenced its herbicidal potency, with variations leading to enhanced efficacy against specific weed species .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antifungal Activity | Anticancer Activity | Herbicidal Efficacy |

|---|---|---|---|

| This compound | High (90% reduction) | Moderate (nanomolar) | High (90% control) |

| Other Dithiazole Derivative A | Moderate | High | Moderate |

| Other Dithiazole Derivative B | Low | Moderate | Low |

Propiedades

IUPAC Name |

4-chloro-N-(4-methylphenyl)dithiazol-5-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S2/c1-6-2-4-7(5-3-6)11-9-8(10)12-14-13-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXUDKKDUSZJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2C(=NSS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.